

In Vitro Efficacy of 2-Cyanoimino-1,3-Thiazolidine Analogs: A Comparative Guide

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Compound of Interest

Compound Name: 2-Cyanoimino-1,3-thiazolidine

Cat. No.: B1274029

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This guide provides an objective comparison of the in vitro performance of various **2-cyanoimino-1,3-thiazolidine** analogs and related thiazolidinone derivatives, focusing on their anticancer properties. The information presented is collated from multiple studies to offer a comprehensive overview for researchers, scientists, and drug development professionals.

Comparative Analysis of Anticancer Activity

The in vitro cytotoxic potential of several thiazolidine-based compounds has been evaluated across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values, a key measure of compound potency, are summarized in the tables below. These values represent the concentration of a drug that is required for 50% inhibition in vitro.

Thiazolidinone-Grafted Indolo-Pyrazole Conjugates

A series of 2-((3-(indol-3-yl)-pyrazol-5-yl)imino)thiazolidin-4-ones were synthesized and evaluated for their cytotoxic effects. Notably, compound 6c demonstrated significant potency against melanoma cells.^[1]

Compound	HCT-116 (Colon) IC50 (μM)	SK-MEL-28 (Melanoma) IC50 (μM)	A549 (Lung) IC50 (μM)	B16-F10 (Mouse Melanoma) IC50 (μM)	BEAS-2B (Normal) IC50 (μM)
6c	9.02	3.46	-	-	>50
6aa	10.79	-	-	-	-
Sunitinib (Standard)	10.69	-	-	-	-

Data is presented as mean ± SEM from three independent experiments.[1]

5-(2-oxoindolin-3-ylidene)-2-(arylimino)thiazolidin-4-ones

Another study investigated a series of 5-(2-oxoindolin-3-ylidene)-2-(arylimino)thiazolidin-4-ones. Compound 7g was identified as the most potent among the tested analogs against several cancer cell lines.[2]

Compound	A549 (Lung) IC50 (μM)	MCF-7 (Breast) IC50 (μM)	PC3 (Prostate) IC50 (μM)
7g	5.12 ± 0.45	6.25 ± 0.52	7.14 ± 0.63
Etoposide (Standard)	8.92 ± 0.71	9.87 ± 0.84	10.21 ± 0.95

The activity is expressed as 50% growth inhibitory concentration (IC50) values at 48 hours.[2]

2-Imino-5-Arylidine-Thiazolidine Analogs

A one-pot synthesis yielded a series of 2-imino-5-arylidine-thiazolidine analogs that were evaluated for their anti-proliferative activity against the MCF7 breast cancer cell line. Several of these compounds exhibited higher potency than the standard drug, cisplatin.[3]

Compound	MCF7 (Breast) IC50 (μM)
5a	0.50
5b	0.62
5c	0.27
5d	0.50
5e	1.15
Cisplatin (Standard)	4.14

Experimental Protocols

The following methodologies are representative of the key experiments cited in the evaluation of these **2-cyanoimino-1,3-thiazolidine** analogs and related compounds.

In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxic potential of the synthesized compounds is commonly determined using the MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay.[\[1\]](#)

Procedure:

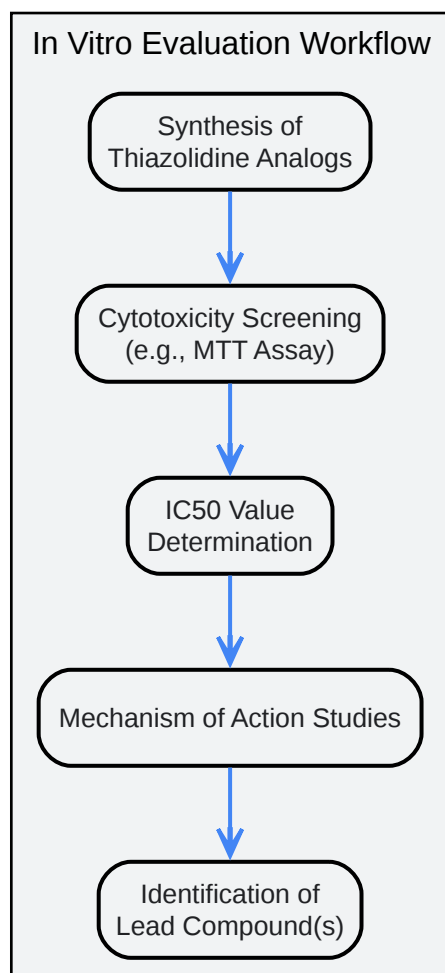
- **Cell Seeding:** Cancer cells (e.g., HCT-116, SK-MEL-28, A549, MCF-7, PC3) are seeded in 96-well plates at a density of approximately 5×10^3 to 2×10^4 cells per well and incubated for 24 hours to allow for attachment.[\[4\]](#)
- **Compound Treatment:** The cells are then treated with various concentrations of the test compounds and a standard drug (e.g., Sunitinib, Etoposide, Cisplatin). A negative control, typically DMSO (1%), is also included.[\[2\]](#) The plates are incubated for a further 48 hours.[\[1\]](#)
[\[2\]](#)
- **MTT Addition:** After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 2-4 hours.[\[4\]](#)
- **Formazan Solubilization:** The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

- **Absorbance Measurement:** The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
- **IC50 Calculation:** The percentage of cell viability is calculated relative to the control, and the IC50 values are determined by plotting the compound concentration versus the cell viability.

Mechanism of Action & Signaling Pathways

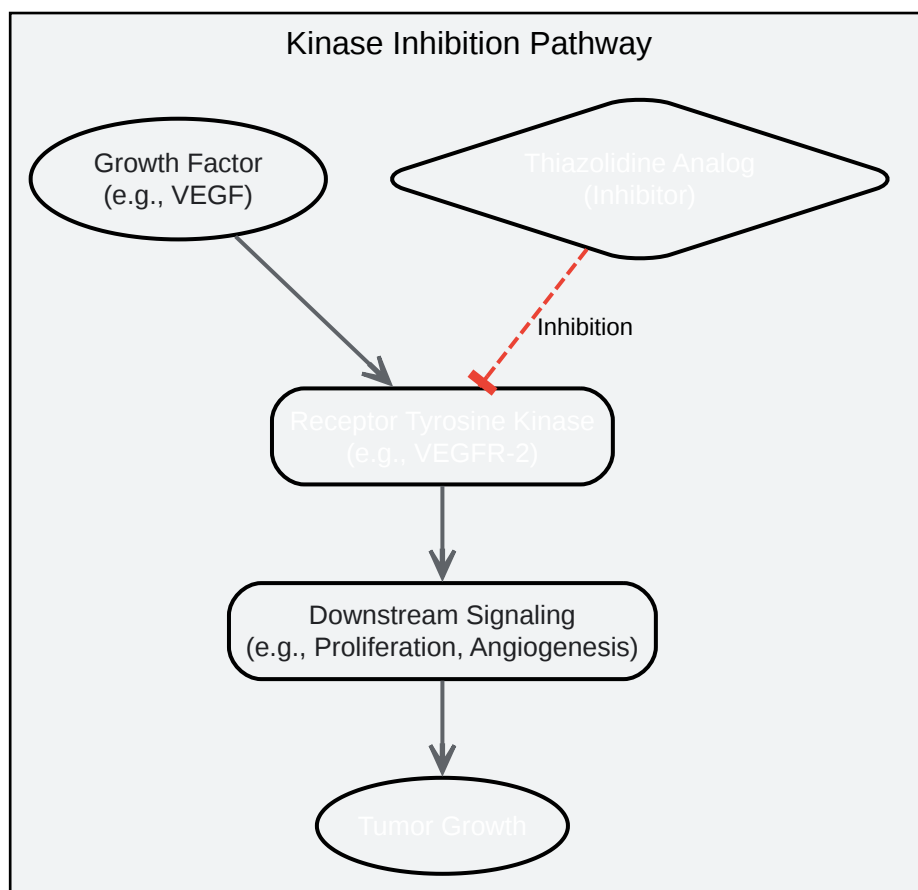
The anticancer activity of these thiazolidine derivatives can be attributed to their interaction with various cellular targets and signaling pathways. One of the key mechanisms identified for some analogs is the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.[1] Other thiazolidine derivatives have been shown to act as inhibitors of specific kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is crucial for angiogenesis in tumors.[5][6]

Below are diagrams illustrating a general experimental workflow for evaluating these compounds and a simplified representation of a kinase inhibition pathway.



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Caption: General workflow for the in vitro evaluation of novel compounds.



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Caption: Simplified diagram of receptor tyrosine kinase inhibition.

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